molecular formula C17H10N2O8 B14212578 4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- CAS No. 596108-63-3

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo-

Cat. No.: B14212578
CAS No.: 596108-63-3
M. Wt: 370.3 g/mol
InChI Key: UYXZNFARLDHOHU-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials include substituted benzaldehydes and nitrophenyl acetic acids. The synthesis may involve:

    Condensation Reactions: Combining benzaldehyde derivatives with nitrophenyl acetic acids under acidic or basic conditions.

    Cyclization: Formation of the benzopyran ring through intramolecular cyclization.

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of nitro groups would yield amino derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- involves interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways.

    Antioxidant Activity: Scavenging of free radicals to prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar benzopyran derivatives known for their anticoagulant properties.

    Flavonoids: Another class of benzopyran derivatives with diverse biological activities.

Uniqueness

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Properties

CAS No.

596108-63-3

Molecular Formula

C17H10N2O8

Molecular Weight

370.3 g/mol

IUPAC Name

2-[3-nitro-2-(3-nitrophenyl)-4-oxochromen-8-yl]acetic acid

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-10-4-2-6-12-15(22)14(19(25)26)17(27-16(10)12)9-3-1-5-11(7-9)18(23)24/h1-7H,8H2,(H,20,21)

InChI Key

UYXZNFARLDHOHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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